4-Demethoxy-10,10-dimethyldaunomycin is a synthetic derivative of daunomycin, an anthracycline antibiotic known for its antitumor properties. This compound has been investigated primarily for its potential use in cancer treatment, although it has shown limited activity in certain models. The synthesis of this compound involves multiple chemical steps, and it is classified within the broader category of anthracycline analogues, which are characterized by their complex polycyclic structures and ability to intercalate DNA.
The primary source for the synthesis of 4-demethoxy-10,10-dimethyldaunomycin is 5,8-dimethoxy-2-tetralone, which serves as a precursor. This compound belongs to the class of anthracyclines, which are derived from the bacterium Streptomyces species. Anthracyclines are widely used in chemotherapy due to their efficacy against a variety of cancers, including leukemia and solid tumors.
The synthesis of 4-demethoxy-10,10-dimethyldaunomycin typically involves a series of chemical reactions that can be summarized as follows:
The molecular structure of 4-demethoxy-10,10-dimethyldaunomycin features a complex arrangement typical of anthracyclines:
The molecular formula for 4-demethoxy-10,10-dimethyldaunomycin is , with a molar mass of approximately 375.44 g/mol. Its structural representation can be derived from various chemical databases.
4-Demethoxy-10,10-dimethyldaunomycin can undergo several chemical reactions typical for anthracycline derivatives:
The reactivity profile is influenced by functional groups present in the molecule, which dictate how it interacts with biological macromolecules.
The mechanism by which 4-demethoxy-10,10-dimethyldaunomycin exerts its effects involves:
Studies have shown that while this compound has structural similarities to other effective anthracyclines like doxorubicin, its antitumor activity was found to be limited in models such as mouse P388 lymphocytic leukemia .
Relevant analyses include spectroscopic methods (NMR, IR) used for characterization during synthesis.
While 4-demethoxy-10,10-dimethyldaunomycin has been synthesized for research purposes, its applications are primarily focused on:
4-Demethoxy-10,10-dimethyldaunomycin (C₂₈H₃₁NO₉; MW 525.55 g/mol; CAS 91003-74-6) belongs to the anthracycline class of antibiotics, characterized by a tetracyclic aglycone scaffold glycosidically linked to an amino sugar moiety [1] [3]. This analogue is distinguished by two strategic structural modifications: the absence of a methoxy group at the C-4 position of the aglycone D-ring and the incorporation of two methyl groups at C-10, forming a quaternary carbon center. These alterations significantly impact the molecule's electronic distribution and three-dimensional conformation compared to its parent compound, daunomycin. The anthraquinone chromophore retains the quinone-hydroquinone redox system essential for biological activity, while the appended daunosamine sugar facilitates DNA intercalation [3] [4]. The C-10 dimethyl modification creates steric hindrance that restricts molecular flexibility and alters the molecule's interaction with cellular reductases, a key determinant of its biological profile [4].
Table 1: Structural Features of 4-Demethoxy-10,10-dimethyldaunomycin vs. Daunomycin
Structural Feature | Daunomycin | 4-Demethoxy-10,10-dimethyldaunomycin |
---|---|---|
Molecular Formula | C₂₇H₂₉NO₁₀ | C₂₈H₃₁NO₉ |
Molecular Weight | 527.52 g/mol | 525.55 g/mol |
C-4 Methoxy Group | Present | Absent (Demethoxylated) |
C-10 Substituents | -CH₂- (Methylene) | -C(CH₃)₂- (Geminal Dimethyl) |
Amino Sugar | Daunosamine | Daunosamine |
Quinone System | Present | Present |
The development of 4-demethoxy-10,10-dimethyldaunomycin emerged from concerted efforts in the 1970s-1980s to mitigate the severe cardiotoxicity and broaden the therapeutic window of first-generation anthracyclines like daunomycin and doxorubicin. Historical research demonstrated that removing the C-4 methoxy group (yielding 4-demethoxydaunomycin) unexpectedly enhanced potency despite simplifying the molecule [2] [8]. This finding stimulated exploration of further modifications, including alkylation at C-10. The synthesis of 10,10-dimethyl analogues represented a logical extension based on biochemical insights that C-13 carbonyl reduction (adjacent to C-10) generated cardiotoxic alcohol metabolites. Researchers hypothesized that steric blockade of this reduction pathway via quaternary carbon incorporation at C-10 could improve the compound's safety profile while retaining antitumor efficacy [4] [5]. Total chemical synthesis of 4-demethoxy-10,10-dimethyldaunomycin was first reported in 1984 as part of a systematic structure-activity relationship (SAR) campaign targeting novel anthracycline analogues with optimized pharmacological properties [4].
The demethoxylation at C-4 was primarily driven by observations that 4-demethoxy analogues exhibited significantly enhanced DNA binding affinity and topoisomerase II inhibition compared to their methoxylated counterparts. The electron-donating methoxy group in daunomycin influences the quinone's redox potential and sterically hinders planar intercalation into DNA. Its removal increases the compound's electron affinity and enhances stacking interactions within the DNA base pairs, leading to greater cytotoxicity in vitro [2] [8]. Concurrently, methylation at C-10 was rationally designed to obstruct metabolic pathways implicated in anthracycline cardiotoxicity. The C-13 carbonyl reduction, catalyzed by cytoplasmic aldoketo reductases, produces secondary alcohol metabolites associated with myocardial damage. Introducing geminal dimethyl groups at C-10 creates significant steric encumbrance around the C-13 carbonyl, hindering reductase access and thereby suppressing cardiotoxic metabolite formation [4]. Furthermore, molecular modeling studies suggest the bulky dimethyl group induces subtle conformational shifts in the aglycone, potentially optimizing interactions with specific biological targets. While this dual-modification strategy successfully altered metabolic stability and DNA binding parameters, in vivo testing against P388 murine lymphocytic leukemia revealed disappointing antitumor activity, underscoring the complexity of anthracycline pharmacology beyond DNA binding and metabolic stability [4].
Table 2: Biological Rationale and Impact of Structural Modifications
Modification | Biochemical Rationale | Expected/Measured Impact |
---|---|---|
C-4 Demethoxylation | Removal of electron-donating group enhances quinone electrophilicity and reduces steric hindrance to DNA intercalation | Increased DNA binding affinity and topoisomerase II inhibition [2] [8] |
C-10,10 Dimethylation | Steric blockade of C-13 carbonyl reductase binding site | Reduced formation of cardiotoxic C-13 alcohol metabolites [4] |
Combined Modifications | Synergistic effect on DNA binding while impeding cardiotoxic pathway | Potential for improved therapeutic index (enhanced efficacy, reduced toxicity) [4] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7